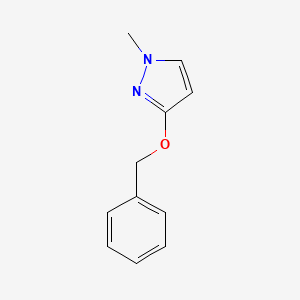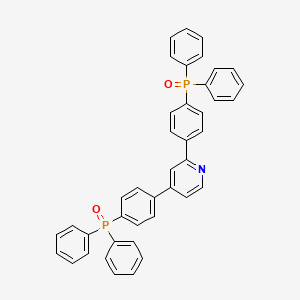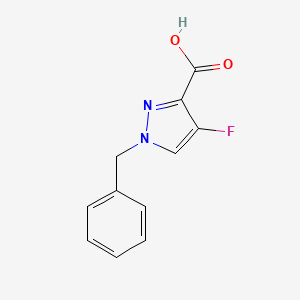![molecular formula C15H18N2O2 B12947857 Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- CAS No. 874133-78-5](/img/structure/B12947857.png)
Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol is a chemical compound that features a cyclopentanol group attached to an imidazole ring, which is further substituted with a 4-methoxyphenyl group
Preparation Methods
The synthesis of 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the 4-methoxyphenyl group and the cyclopentanol moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate nucleophiles.
Addition: Addition reactions involving electrophiles or nucleophiles can modify the imidazole ring or the cyclopentanol group, leading to various derivatives
Scientific Research Applications
1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or receptors. The methoxyphenyl group may enhance binding affinity and specificity, while the cyclopentanol moiety can modulate the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar compounds to 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol include:
1-(4-Methoxyphenyl)-1-pentanol: This compound shares the methoxyphenyl group but differs in the aliphatic chain length and lacks the imidazole ring.
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound has a similar aromatic substitution but features a tetrazole ring instead of an imidazole ring.
Venlafaxine: A pharmaceutical compound with a similar methoxyphenyl group but different overall structure and pharmacological properties.
The uniqueness of 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
874133-78-5 |
|---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)imidazol-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C15H18N2O2/c1-19-13-6-4-12(5-7-13)17-11-10-16-14(17)15(18)8-2-3-9-15/h4-7,10-11,18H,2-3,8-9H2,1H3 |
InChI Key |
ZNRIHYMNZFEHHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2C3(CCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Formyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12947784.png)

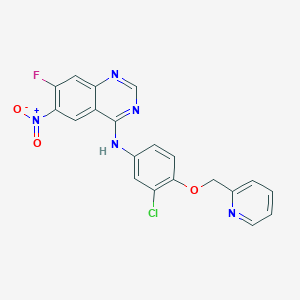
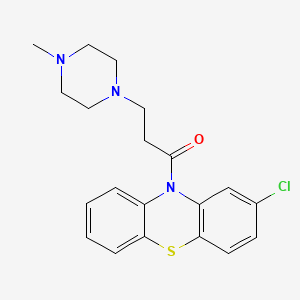
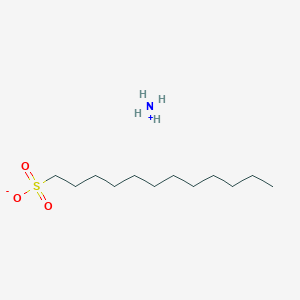
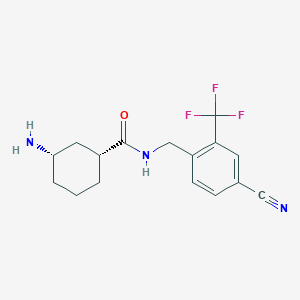
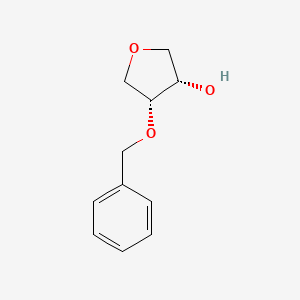
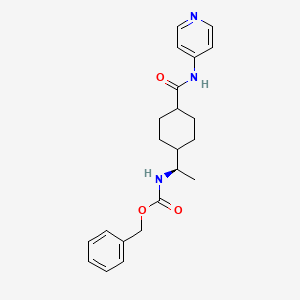
![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B12947835.png)
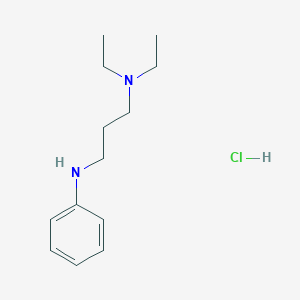
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)
